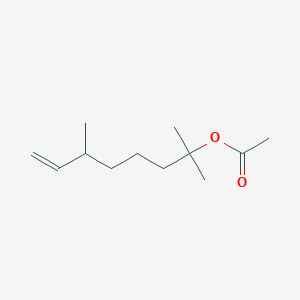
2,6-Dimethyloct-7-en-2-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyloct-7-en-2-yl acetate, also known as this compound, is a useful research compound. Its molecular formula is C12H22O2 and its molecular weight is 198.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the standard analytical methods for confirming the structural identity and purity of 2,6-dimethyloct-7-en-2-yl acetate?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are critical for structural confirmation. For purity assessment, GC with flame ionization detection (FID) is recommended. The compound’s density (0.878 g/cm³) and boiling point (246.6°C) can aid in method optimization . NMR analysis should focus on characteristic signals, such as the acetate methyl group (~2.0 ppm) and olefinic protons (δ 5.0–5.5 ppm). Cross-referencing with predicted spectral data for similar esters (e.g., 2,6-dimethyloct-7-en-2-yl formate ) can resolve ambiguities.
Q. How can researchers optimize laboratory-scale synthesis of this compound?
- Methodological Answer : While direct synthesis protocols are not detailed in the provided evidence, analogous esterification methods (e.g., acid-catalyzed acetylation of alcohols) can be adapted. For instance, refluxing dihydromyrcenol (precursor alcohol) with acetic anhydride in the presence of sulfuric acid, followed by neutralization and purification via fractional distillation, is a plausible route. Reaction conditions (e.g., temperature, catalyst concentration) must be calibrated to avoid side products like formate esters, which share similar CAS registry numbers (e.g., 25279-09-8 ).
Q. What are the critical physicochemical parameters to consider when designing storage protocols for this compound?
- Methodological Answer : Key parameters include its hydrolytic stability (acetate esters are prone to hydrolysis under acidic/basic conditions) and volatility (predicted vapor pressure: 37.4 Pa at 20°C ). Storage in amber glass under inert gas (N₂/Ar) at 4°C is advised. Solubility data (e.g., 35.8 mg/L in water ) should inform solvent selection for long-term stability studies.
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound across different assays?
- Methodological Answer : Contradictions may arise from impurities (e.g., residual alcohol or formate derivatives ) or assay-specific variables (e.g., solvent polarity). A tiered approach is recommended:
- Step 1 : Re-characterize the compound using orthogonal techniques (e.g., HPLC-MS ).
- Step 2 : Validate bioactivity in multiple model systems (e.g., in vitro endocrine disruption screens vs. in vivo ecotoxicological assays).
- Step 3 : Apply statistical tools (e.g., ANOVA with post-hoc tests) to isolate confounding factors .
Q. What mechanistic studies are warranted to elucidate the compound’s potential endocrine-disrupting effects?
- Methodological Answer : Prioritize receptor-binding assays (e.g., estrogen/androgen receptor binding) and transcriptional activation studies (e.g., luciferase reporter gene assays). Cross-reference with structural analogs (e.g., auraptene ) to identify pharmacophores. Dose-response experiments should account for its low water solubility (35.8 mg/L ), necessitating the use of biocompatible solvents like DMSO.
Q. How can computational chemistry enhance understanding of this compound’s environmental fate?
- Methodological Answer : Molecular dynamics simulations can predict biodegradation pathways (e.g., esterase-mediated hydrolysis) and partition coefficients (log P = 3.46 ). QSAR models trained on EPA datasets may estimate ecotoxicity endpoints (e.g., LC50 for aquatic organisms). Validate predictions with experimental data from OECD 301/302 guidelines.
属性
CAS 编号 |
53767-93-4 |
|---|---|
分子式 |
C12H22O2 |
分子量 |
198.3 g/mol |
IUPAC 名称 |
2,6-dimethyloct-7-en-2-yl acetate |
InChI |
InChI=1S/C12H22O2/c1-6-10(2)8-7-9-12(4,5)14-11(3)13/h6,10H,1,7-9H2,2-5H3 |
InChI 键 |
BEARMGATPGLSKG-UHFFFAOYSA-N |
SMILES |
CC(CCCC(C)(C)OC(=O)C)C=C |
规范 SMILES |
CC(CCCC(C)(C)OC(=O)C)C=C |
Key on ui other cas no. |
53767-93-4 |
Pictograms |
Environmental Hazard |
同义词 |
dihydromyrcenyl acetate |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













